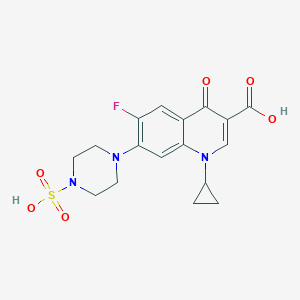

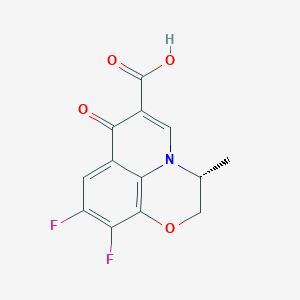

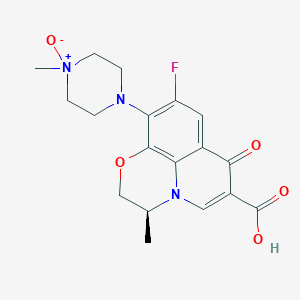

Levofloxacina N-óxido

Descripción general

Descripción

Levofloxacina N-óxido es un derivado de la levofloxacina, un antibiótico fluoroquinolónico ampliamente utilizado.

Aplicaciones Científicas De Investigación

Levofloxacina N-óxido tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

Levofloxacina N-óxido ejerce sus efectos al interactuar con la ADN girasa bacteriana y la topoisomerasa IV, similar a la levofloxacina. Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN. Al inhibir estas enzimas, levofloxacina N-óxido interrumpe los procesos de ADN bacteriano, lo que lleva a la muerte celular .

Análisis Bioquímico

Molecular Mechanism

Its parent compound, Levofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase, halting DNA replication

Temporal Effects in Laboratory Settings

Levofloxacin N-oxide is a degradation product of Levofloxacin that forms through exposure to daylight or hydrogen peroxide . This suggests that the presence and concentration of Levofloxacin N-oxide may change over time in laboratory settings, depending on the conditions.

Metabolic Pathways

Levofloxacin N-oxide is a metabolite of Levofloxacin . Levofloxacin is metabolized in the liver to desmethyl-levofloxacin and Levofloxacin N-oxide . Less than 5% of the administered dose of Levofloxacin is recovered in the urine as these metabolites .

Transport and Distribution

Its parent compound, Levofloxacin, is widely distributed in the body, with concentrations in many tissues and fluids often exceeding those observed in plasma .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Levofloxacina N-óxido se puede sintetizar mediante la reacción de levofloxacina con peróxido de hidrógeno en presencia de un catalizador ácido. Un método común implica disolver levofloxacina en ácido clorhídrico y luego agregar solución de peróxido de hidrógeno en pasos a temperaturas controladas. La mezcla de reacción se seca y se recristaliza para obtener levofloxacina N-óxido con alta pureza .

Métodos de Producción Industrial

La producción industrial de levofloxacina N-óxido sigue principios similares pero a mayor escala. El proceso implica mezclar levofloxacina con ácido acético glacial y agregar un catalizador como el ácido fosfotúngstico. Luego se agrega peróxido de hidrógeno en lotes, y la mezcla de reacción se somete a destilación al vacío y recristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Levofloxacina N-óxido experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones están influenciadas por la presencia de grupos funcionales como el anillo de piperazina y la parte de ácido carboxílico .

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno se usa comúnmente como agente oxidante.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como los haluros de alquilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación con peróxido de hidrógeno produce principalmente levofloxacina N-óxido, mientras que la reducción puede conducir a la formación de levofloxacina .

Comparación Con Compuestos Similares

Compuestos Similares

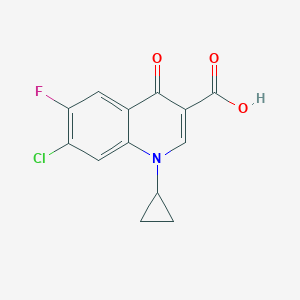

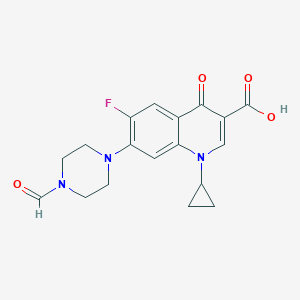

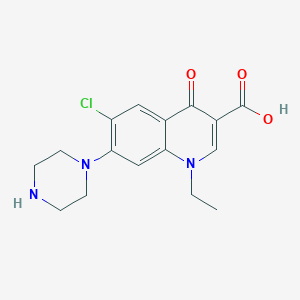

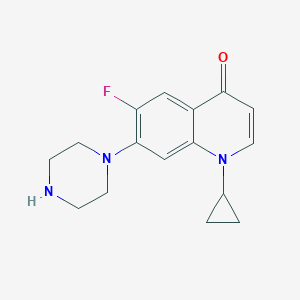

Levofloxacina: El compuesto madre, ampliamente utilizado como antibiótico.

Ofloxacina: Una mezcla racémica de la que la levofloxacina es el enantiómero S activo.

Moxifloxacina: Otra fluoroquinolona con un mecanismo de acción similar.

Singularidad

A diferencia de su compuesto madre, la levofloxacina N-óxido se estudia principalmente por su papel como impureza y sus posibles efectos en las formulaciones de medicamentos .

Propiedades

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151865 | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-38-3 | |

| Record name | Levofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Levofloxacin N-oxide and how is it related to Levofloxacin?

A1: Levofloxacin N-oxide is a known impurity found in Levofloxacin drug substances and products. [] It is a product of Levofloxacin oxidation and is often detected during stability studies of Levofloxacin formulations. [, ] While Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections, the pharmacological activity of Levofloxacin N-oxide is significantly less studied. []

Q2: How is Levofloxacin N-oxide metabolized and excreted in a biological system?

A3: While specific details about Levofloxacin N-oxide's metabolism are limited in the provided research, a study in Rhesus monkeys provides insights into the metabolic pathway of Levofloxacin. [] In this study, Levofloxacin N-oxide was identified as a minor metabolite of Levofloxacin, suggesting its potential formation within a biological system. The major route of excretion for total radioactivity (primarily attributed to Levofloxacin and its metabolites) was through urine (57-86%), with a minor fraction excreted in feces (7.4-14.7%). [] This information suggests that Levofloxacin N-oxide, if formed in vivo, might be subjected to similar metabolic pathways and excretion routes as Levofloxacin.

Q3: What analytical methods are used to identify and quantify Levofloxacin N-oxide?

A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for identifying and quantifying Levofloxacin N-oxide. [, ] This method allows for the separation and detection of Levofloxacin N-oxide from Levofloxacin and other potential impurities in a sample. [] The use of mass spectrometry provides accurate mass measurements, aiding in the unambiguous identification of the compound. []

Q4: What is the significance of studying impurities like Levofloxacin N-oxide in pharmaceutical development?

A5: Understanding the formation, characteristics, and potential effects of impurities like Levofloxacin N-oxide is crucial in pharmaceutical development for several reasons. [] Firstly, impurities can impact the safety and efficacy of the drug product. Even in small amounts, impurities can potentially contribute to toxicity or reduce the drug's effectiveness. Secondly, characterizing impurities is essential for regulatory compliance. Regulatory agencies require strict control and monitoring of impurities in drug substances and products to ensure patient safety. Lastly, studying impurities can provide valuable insights into the degradation pathways of the drug substance, which can be helpful in developing stable formulations and ensuring the long-term quality of the drug product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![5-(2-Chlorobenzyl)-thieno[3,2-c]pyridinium Chloride](/img/structure/B193932.png)